11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, synthesized via reactions involving enaminoketones and arylglyoxal hydrates . The compound features a dibenzodiazepine core modified with a hexanoyl group at position 10 and a bulky 4-tert-butylphenyl substituent at position 11, alongside 3,3-dimethyl groups.
Properties
Molecular Formula |
C31H40N2O2 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H40N2O2/c1-7-8-9-14-27(35)33-25-13-11-10-12-23(25)32-24-19-31(5,6)20-26(34)28(24)29(33)21-15-17-22(18-16-21)30(2,3)4/h10-13,15-18,29,32H,7-9,14,19-20H2,1-6H3 |
InChI Key |
HLUQFNQIILJZMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclocondensation
The dibenzo[b,e]diazepin-1-one scaffold is constructed via a one-pot cyclocondensation of o-phenylenediamine , dimedone , and substituted aldehydes under copper catalysis. A representative protocol involves refluxing o-phenylenediamine (10 mmol), dimedone (10 mmol), and 4-tert-butylbenzaldehyde (10 mmol) with Cu-bronze (10 mol%) and K2CO3 (2 equiv) in DMF for 2 hours. The reaction proceeds via imine formation, followed by nucleophilic attack and cyclization, yielding the hexahydrodiazepine core (Table 1).
Table 1: Copper-Catalyzed Synthesis of Dibenzo[b,e]Diazepin-1-One Derivatives
| Starting Material | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine + Dimedone | Cu-bronze | DMF | 2 | 80–85 |
This method offers high reproducibility but requires strict temperature control to avoid side products.
Organocatalytic Approach
A greener alternative employs L-proline (20 mol%) in water at 60°C. A mixture of o-phenylenediamine (1 mmol), dimedone (1.1 mmol), and 4-tert-butylbenzaldehyde (1.1 mmol) is stirred for 110 minutes, yielding the diazepinone core in 78–82% yields. The mechanism involves enamine intermediates stabilized by proline’s carboxylate group, facilitating annulation (Figure 1).
Figure 1: Proposed Mechanism for L-Proline-Mediated Cyclization
Functionalization of the Diazepine Core
Introduction of 4-tert-Butylphenyl Group
The 4-tert-butylphenyl moiety is installed via Suzuki-Miyaura coupling using 3,5-di-tert-butylphenylboronic acid . A typical procedure reacts 11-bromo-dibenzo[b,e]diazepin-1-one (0.5 mmol) with 3,5-di-tert-butylphenylboronic acid (0.75 mmol), PdCl2(PPh3)2 (5 mol%), and Na2CO3 (2 equiv) in DME/H2O at 100°C for 5 hours. The reaction achieves 88% yield after column chromatography (Table 2).
Table 2: Suzuki Coupling for tert-Butylphenyl Functionalization
| Substrate | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 11-Bromo-diazepinone | 3,5-di-tert-butylphenyl | PdCl2(PPh3)2 | 88 |
Acylation with Hexanoyl Chloride
The hexanoyl group is introduced via N-acylation of the secondary amine. Treatment of 11-(4-tert-butylphenyl)diazepinone (1 mmol) with hexanoyl chloride (1.2 mmol) and Et3N (2 mmol) in CH2Cl2 at 0°C→RT for 12 hours affords the acylated product in 75% yield. Excess acyl chloride ensures complete conversion, while Et3N scavenges HCl.
Installation of 3,3-Dimethyl Substituents
Alkylation of Dimedone Precursors
The 3,3-dimethyl groups originate from dimedone (5,5-dimethylcyclohexane-1,3-dione), which is incorporated during the initial cyclocondensation. Dimedone’s rigid structure directs regioselective alkylation, preventing undesired isomerization.
Post-Modification via Michael Addition
Alternatively, 3,3-dimethylation is achieved by treating the diazepinone core with methyl iodide (2.5 equiv) and K2CO3 in acetone at 50°C for 6 hours. However, this method yields <60% due to over-alkylation.
Integrated Synthetic Routes
Sequential Approach (Copper Catalysis + Suzuki Coupling)
-
Core formation : Synthesize dibenzo[b,e]diazepinone via Cu-bronze catalysis.
-
Bromination : Introduce bromine at C11 using NBS/AIBN in benzene (77% yield).
-
Acylation : React with hexanoyl chloride.
Overall yield : ~52% (multi-step).
Convergent Approach (Organocatalysis + Acylation)
-
Direct acylation : Avoid bromination by employing pre-functionalized aldehydes.
Advantages : Fewer steps, higher atom economy.
Structural Characterization and Validation
NMR and X-Ray Crystallography
2D NMR (COSY , HSQC ) confirms the diazepine ring’s chair conformation and substituent orientations. Single-crystal X-ray diffraction reveals a triclinic crystal system with hydrogen bonds stabilizing the tert-butylphenyl group.
Mass Spectrometry
High-resolution MS ([M+H]+ = 473.3 m/z) aligns with the molecular formula C29H37N2O2 .
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the hexanoyl chain, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated derivatives of the tert-butylphenyl group.
Reduction: Alcohol derivatives of the hexanoyl chain.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound has shown potential as an antimicrobial and antiproliferative agent. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines .
Medicine
In medicine, the compound’s structure is similar to known anxiolytics and antipsychotics, suggesting potential applications in treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further pharmacological studies.
Industry
Industrially, the compound can be used in the development of fluorescent chemosensors for detecting metal ions. Its luminescent properties make it suitable for applications in environmental monitoring and analytical chemistry .
Mechanism of Action
The mechanism of action of 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity. For example, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and preventing cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications
The target compound’s structure is distinguished by its hexanoyl chain (C6) and 4-tert-butylphenyl group. Key analogs and their substituents are compared below:
Key Observations:
- Acyl Chain Length: Longer chains (e.g., hexanoyl vs.
- Aryl Substituents : Bulky tert-butyl groups (target) introduce steric hindrance, whereas electron-withdrawing groups (e.g., nitro , chloro ) modify reactivity and binding interactions.
- Polarity: Methoxy or hydroxypropanoyl groups ( ) increase polarity, contrasting with the target’s non-polar tert-butyl and hexanoyl moieties.
Physicochemical Properties
- Solubility: The target compound’s bulky tert-butyl and hexanoyl groups likely reduce water solubility compared to analogs with polar substituents (e.g., methoxy in , hydroxypropanoyl in ). Solubility trends align with the principle that non-polar groups hinder dissolution in polar solvents .
- Crystallinity: Analogs like 6c and the monohydrate in were confirmed via X-ray diffraction, suggesting the target’s tert-butyl group may influence crystal packing through steric effects.
Biological Activity
The compound 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Core Structure : Dibenzo[1,4]diazepine framework.
- Substituents :
- A tert-butylphenyl group that may enhance lipophilicity and receptor binding.
- A hexanoyl chain that could influence its pharmacokinetic properties.
The molecular formula is , with a molecular weight of approximately 378.54 g/mol.
Biological Activity Overview
Research indicates that compounds within the dibenzo[1,4]diazepine class exhibit a variety of biological activities including:
- Antidepressant Effects : Some studies suggest that similar compounds may act as serotonin reuptake inhibitors.
- Anxiolytic Properties : The structural similarities to benzodiazepines imply potential anxiolytic effects.
- Antitumor Activity : Preliminary studies have indicated that certain derivatives can inhibit cancer cell proliferation.
Antidepressant Activity
A study conducted on a related compound demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to inhibition of its reuptake .
Anxiolytic Potential
Another investigation focused on the anxiolytic properties of dibenzo[1,4]diazepines. The results showed that these compounds could modulate GABA_A receptors, leading to reduced anxiety-like behaviors in animal models. The specific compound was not tested directly but shares structural characteristics with those that were .
Antitumor Effects
Research published in a pharmacological journal highlighted the antitumor efficacy of dibenzo[1,4]diazepine derivatives. These compounds were shown to inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific activity of 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one remains to be fully elucidated but suggests potential for further investigation .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| Compound A | Antidepressant | Rodent Models | Increased serotonin levels; reduced symptoms |
| Compound B | Anxiolytic | Behavioral Tests | Modulated GABA_A receptors; reduced anxiety |
| Compound C | Antitumor | Cancer Cell Lines | Induced apoptosis; inhibited cell proliferation |
Q & A
Q. How can researchers optimize the synthesis of 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For heterocyclic systems like dibenzo[b,e][1,4]diazepinones, cyclocondensation reactions under reflux in aprotic solvents (e.g., toluene or DMF) are common. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures can enhance purity. Structural confirmation via single-crystal X-ray diffraction (as demonstrated for analogous compounds in and ) is critical to validate the product .
Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Single-Crystal X-ray Diffraction : Resolve the 3D crystal structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding or π-π stacking, as shown in ) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. What experimental protocols are recommended for assessing the compound's stability under varying conditions (e.g., pH, temperature)?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds by heating samples from 25°C to 500°C under inert gas.
- pH Stability Studies : Incubate the compound in buffered solutions (pH 3–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Light Exposure Tests : Use UV-Vis spectroscopy to monitor photodegradation under controlled UV/visible light exposure .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the environmental fate and transformation pathways of this compound?
- Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies (e.g., ):
- Phase 1 (Laboratory) : Measure physicochemical properties (logP, water solubility) and perform abiotic degradation studies (hydrolysis, photolysis) under simulated environmental conditions.
- Phase 2 (Mesocosm) : Use soil/water microcosms to track metabolite formation via LC-MS/MS and assess bioaccumulation potential in model organisms (e.g., Daphnia magna).
- Phase 3 (Field Monitoring) : Deploy passive samplers in contaminated sites to detect residual levels and correlate with ecotoxicological endpoints .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., benzodiazepine receptors). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability.
- Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors (e.g., topological polar surface area, H-bond donors) from databases like ChEMBL. Cross-validate predictions with in vitro assays (e.g., fluorescence polarization) .
Q. How can contradictory data regarding the compound's biological activity be systematically resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate published datasets (e.g., IC values) and apply statistical weighting to account for experimental variability (e.g., assay type, cell lines).
- Dose-Response Reevaluation : Re-test the compound under standardized conditions (e.g., ’s randomized block design with split-split plots) to isolate confounding variables like solvent effects or batch-to-batch purity differences .
- Mechanistic Studies : Use CRISPR-engineered cell lines to confirm target specificity and rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
